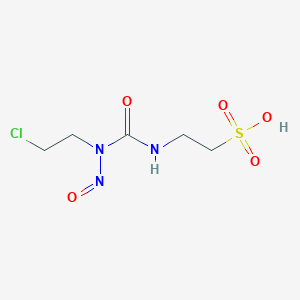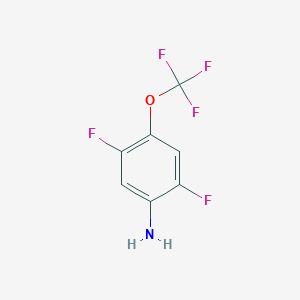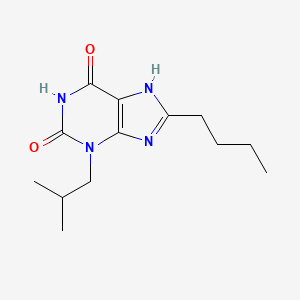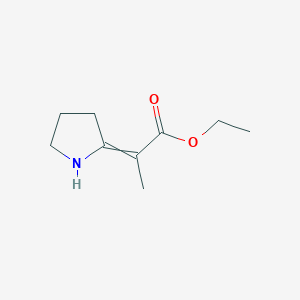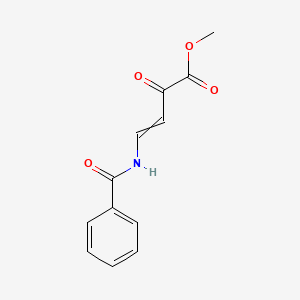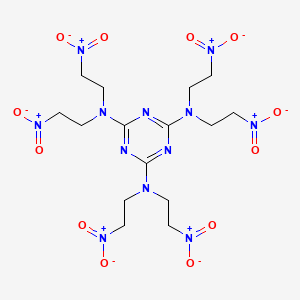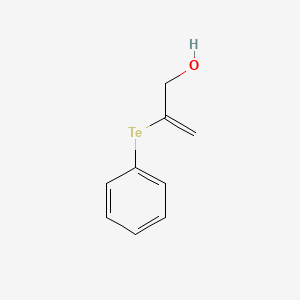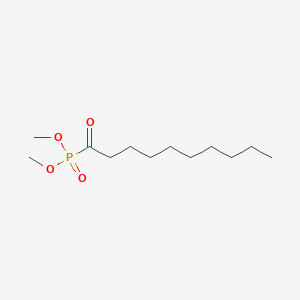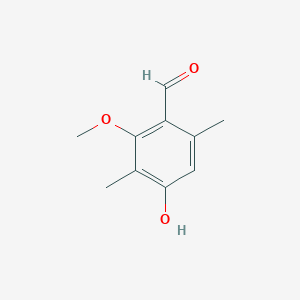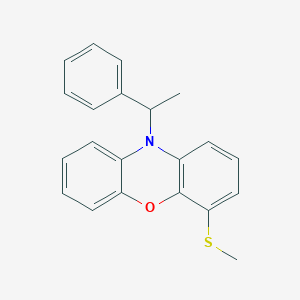
4-(Methylsulfanyl)-10-(1-phenylethyl)-10H-phenoxazine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(Methylsulfanyl)-10-(1-phenylethyl)-10H-phenoxazine is a complex organic compound with a unique structure that combines phenoxazine and phenylethylamine moieties
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Methylsulfanyl)-10-(1-phenylethyl)-10H-phenoxazine typically involves multi-step organic reactions. One common method includes the reaction of phenoxazine with methylsulfanyl and phenylethylamine under controlled conditions. The reaction often requires the use of catalysts and specific solvents to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This often includes the use of automated reactors and continuous flow systems to ensure consistent quality and scalability.
化学反应分析
Types of Reactions
4-(Methylsulfanyl)-10-(1-phenylethyl)-10H-phenoxazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding sulfide or amine derivatives.
Substitution: The phenoxazine ring can undergo substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperoxybenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens or alkylating agents can be used under specific conditions to achieve substitution.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Sulfides and amines.
Substitution: Various substituted phenoxazine derivatives.
科学研究应用
4-(Methylsulfanyl)-10-(1-phenylethyl)-10H-phenoxazine has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe or marker.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and chemical sensors.
作用机制
The mechanism of action of 4-(Methylsulfanyl)-10-(1-phenylethyl)-10H-phenoxazine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammation or cancer progression, thereby exerting its therapeutic effects.
相似化合物的比较
Similar Compounds
- 4-methyl-N-phenylaniline
- 4-(1-methyl-1-phenylethyl)-N-[4-(1-methyl-1-phenylethyl)phenyl]aniline
Uniqueness
4-(Methylsulfanyl)-10-(1-phenylethyl)-10H-phenoxazine stands out due to its unique combination of phenoxazine and phenylethylamine structures, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
属性
CAS 编号 |
113201-95-9 |
|---|---|
分子式 |
C21H19NOS |
分子量 |
333.4 g/mol |
IUPAC 名称 |
4-methylsulfanyl-10-(1-phenylethyl)phenoxazine |
InChI |
InChI=1S/C21H19NOS/c1-15(16-9-4-3-5-10-16)22-17-11-6-7-13-19(17)23-21-18(22)12-8-14-20(21)24-2/h3-15H,1-2H3 |
InChI 键 |
KYWKNHIFCPKFHW-UHFFFAOYSA-N |
规范 SMILES |
CC(C1=CC=CC=C1)N2C3=C(C(=CC=C3)SC)OC4=CC=CC=C42 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




